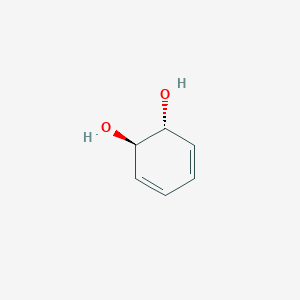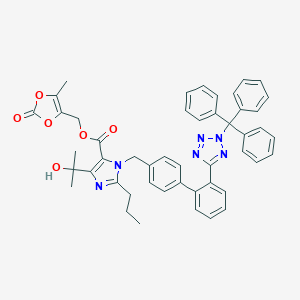
N2-三苯甲基奥美沙坦美多昔米
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-Tritylolmesartan medoxomil is a derivative of olmesartan medoxomil, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the tetrazole ring, which enhances its stability and bioavailability .
科学研究应用
N2-Tritylolmesartan medoxomil has several applications in scientific research:
作用机制
Mode of Action
N2-Tritylolmesartan medoxomil works by selectively binding to the AT1 receptor, thereby preventing the protein angiotensin II from binding and exerting its hypertensive effects . Angiotensin II is a potent vasoconstrictor, which means it narrows the blood vessels and increases blood pressure. By blocking the action of angiotensin II, N2-Tritylolmesartan medoxomil helps to relax and widen the blood vessels, reducing blood pressure .
Pharmacokinetics
The pharmacokinetics of N2-Tritylolmesartan medoxomil are similar to those of Olmesartan. It is well described by a two-compartment linear pharmacokinetic model with first-order absorption and an absorption lag-time . The clearance of Olmesartan is influenced by factors such as age, bodyweight, sex, patient status, and renal function . Severe renal impairment could cause a clearance decrease of ≥30%; older age, lower bodyweight, and being female were determinants of lower clearance but their effects on Olmesartan clearance were within 20% .
生化分析
Biochemical Properties
N2-Tritylolmesartan medoxomil interacts with various enzymes and proteins in biochemical reactions .
Cellular Effects
N2-Tritylolmesartan medoxomil has been observed to have various effects on cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N2-Tritylolmesartan medoxomil is complex and involves several binding interactions with biomolecules . It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2-Tritylolmesartan medoxomil change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of N2-Tritylolmesartan medoxomil vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N2-Tritylolmesartan medoxomil is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
N2-Tritylolmesartan medoxomil is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N2-Tritylolmesartan medoxomil and its effects on activity or function are areas of active research . It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Tritylolmesartan medoxomil involves multiple steps, starting from the basic structure of olmesartanThis is typically achieved through a reaction with trityl chloride in the presence of a base such as triethylamine . The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of N2-Tritylolmesartan medoxomil follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to maintain the quality and consistency of the product. The final compound is usually obtained through crystallization and drying processes .
化学反应分析
Types of Reactions
N2-Tritylolmesartan medoxomil undergoes various chemical reactions, including:
Hydrolysis: The ester group in the medoxomil moiety can be hydrolyzed under acidic or basic conditions to yield olmesartan.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Olmesartan.
Oxidation: Trityl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Olmesartan medoxomil: The parent compound, used widely for hypertension treatment.
Telmisartan: Another angiotensin II receptor antagonist with similar therapeutic effects.
Uniqueness
N2-Tritylolmesartan medoxomil is unique due to the presence of the trityl group, which significantly enhances its stability and bioavailability compared to its parent compound, olmesartan medoxomil . This modification potentially allows for lower dosages and improved therapeutic outcomes .
属性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-52-54(51-44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYFOXOGKNDKRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020157-01-0 |
Source


|
| Record name | N2-Tritylolmesartan medoxomil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020157010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-TRITYLOLMESARTAN MEDOXOMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIU4Z454AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
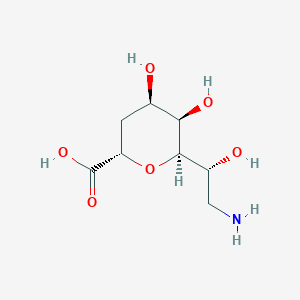
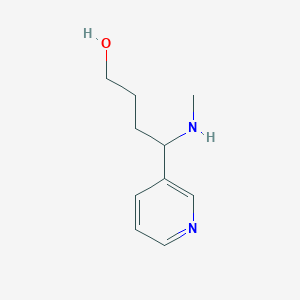
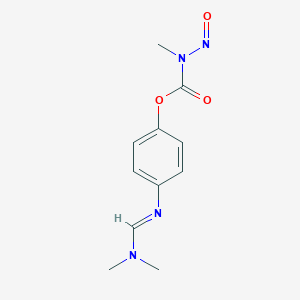
![[(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate](/img/structure/B26578.png)
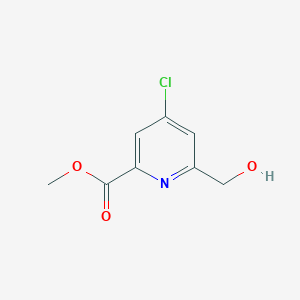
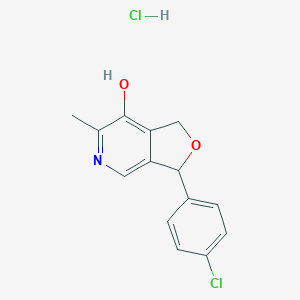
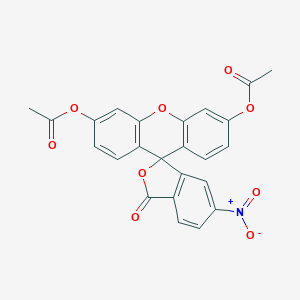
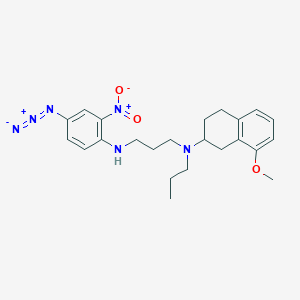
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
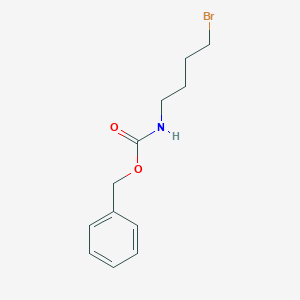
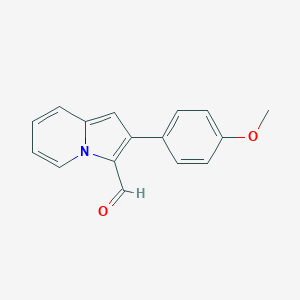

![2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B26619.png)
